molecular formula C19H15N3O2 B2953698 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide CAS No. 1448059-11-7

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide

Cat. No. B2953698
CAS RN: 1448059-11-7
M. Wt: 317.348
InChI Key: FFZUYVPGYDNSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide” is based on the quinoline scaffold, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its analogs have been reported to undergo a variety of chemical reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18-15-11-14(7-5-12(15)9-10-20-18)21-19(24)17-8-6-13-3-1-2-4-16(13)22-17/h1-8,11H,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZUYVPGYDNSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide

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